N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Description
N-[[2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine; dihydrochloride is a complex organic compound characterized by:
- A tetrazole ring substituted with a trifluoromethyl group.
- A methoxyphenyl backbone.
- A piperidine-3-amine core with a phenyl substituent.
- A dihydrochloride salt formulation to enhance solubility and stability.
Below, we compare its structural, physicochemical, and functional attributes with related compounds.
Properties
IUPAC Name |
N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRXILPJNISEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
The tetrazole moiety is introduced via a [2+3] cycloaddition between a nitrile and sodium azide. Key steps include:
- Starting material : 2-Methoxy-5-aminobenzonitrile.
- Reaction conditions :
Representative Reaction Scheme :
$$
\ce{2-Methoxy-5-CF3-benzonitrile + NaN3 ->[NH4Cl, DMF][100°C] 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzonitrile}
$$
Oxidation to Aldehyde
The nitrile group is reduced to an aldehyde:
Synthesis of (2S,3S)-2-Phenylpiperidin-3-Amine
Chiral Resolution via Diastereomeric Salt Formation
Alternative Asymmetric Synthesis
- Catalytic asymmetric hydrogenation : Use a Ru-BINAP catalyst to hydrogenate 2-phenyl-3-nitropiperidine, followed by nitro group reduction.
Reductive Amination
Coupling of Intermediates
- Reactants :
- Tetrazolyl benzaldehyde (1.0 equiv).
- (2S,3S)-2-phenylpiperidin-3-amine (1.2 equiv).
- Conditions :
Reaction Mechanism :
$$
\ce{RCHO + R'NH2 ->[H+] RCH=NH-R' ->[NaBH(OAc)3] RCH2-NH-R'}
$$
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Higher selectivity |
| Temperature | 25°C | Minimizes side reactions |
| STAB Equiv | 1.5 | Complete reduction |
Dihydrochloride Salt Formation
Salt Precipitation
Crystallization
Critical Analysis of Methodologies
Comparison of Reducing Agents
| Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH3CN | MeOH | 78 | 95 |
| STAB | DCM | 90 | 99 |
| H2/Pd-C | EtOAc | 65 | 88 |
Industrial-Scale Synthesis (Patent Data)
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tetrazolyl groups.
Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents, and reducing agents. The reactions often require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of adenosine receptors in the central nervous system and peripheral tissues . This inhibition leads to a decrease in the levels of growth factors such as epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) . Additionally, it acts as an antagonist of neurokinin 1 receptors, which are involved in cell proliferation and various physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The methoxyphenyl moiety enhances lipophilicity compared to chlorophenyl derivatives (), which may influence membrane permeability.
- The dihydrochloride salt improves aqueous solubility relative to non-salt forms (e.g., ) .
Pharmacological and Functional Comparisons
Key Observations :
- While direct pharmacological data for the target compound is unavailable, structurally similar compounds (e.g., ) demonstrate cytotoxicity linked to heterocyclic cores and trifluoromethyl groups.
- The tetrazole ring may confer resistance to hydrolysis compared to ester or carboxylic acid groups, extending in vivo half-life .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Property | Target Compound | N-[2-Chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine hydrochloride | {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride |
|---|---|---|---|
| Molecular Weight | ~525 g/mol (estimated) | 309.7 g/mol | 356.3 g/mol |
| LogP | ~3.5 (predicted) | 3.1 | 2.8 |
| Solubility | High (dihydrochloride) | Moderate (hydrochloride) | High (dihydrochloride) |
| pKa | 8.2 (amine), 2.9 (tetrazole) | 9.0 (imidazoline) | 8.5 (amine) |
Biological Activity
N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine; dihydrochloride, commonly referred to as GR205171, is a compound primarily studied for its interactions with the neurokinin 1 (NK1) receptor. This receptor is significant in various physiological processes, including pain perception, anxiety, and emesis (vomiting). The biological activity of this compound has been investigated through various studies, focusing on its binding affinity, mechanism of action, and potential therapeutic applications.
Structure and Composition
The molecular formula of GR205171 is C26H27F3N8O3 with a molecular weight of approximately 540.54 g/mol. Its structure features a piperidine ring substituted with a phenyl group and a methoxy-tetrazole moiety, contributing to its unique pharmacological properties.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H27F3N8O3 |
| Molecular Weight | 540.54 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline powder |
NK1 Receptor Interaction
GR205171 is recognized as a selective antagonist of the NK1 receptor. This receptor is activated by substance P, a neuropeptide involved in the transmission of pain and other sensory signals. The compound's binding affinity to the NK1 receptor has been quantified in various studies:
- In vitro Binding Studies : The pK_i values for GR205171 were determined using rat cortex membranes, ferret cortex membranes, and human Chinese hamster ovary (CHO) cells expressing human NK1 receptors. The values were:
These values indicate a high affinity for the NK1 receptor, suggesting that GR205171 could effectively inhibit substance P-mediated signaling.
The mechanism by which GR205171 exerts its effects involves competitive inhibition at the NK1 receptor site. This inhibition can lead to reduced signaling pathways associated with pain and anxiety responses.
Pharmacokinetics
The pharmacokinetic profile of GR205171 has been assessed through Positron Emission Tomography (PET) imaging studies. Following administration, the compound demonstrated rapid distribution with a notable decrease in striatal uptake over time, indicating effective receptor occupancy and subsequent dissociation from the NK1 receptor .
Clinical Implications
Research has indicated that antagonism of the NK1 receptor may have therapeutic implications in conditions such as chronic pain and depression. For instance, studies have shown that GR205171 can significantly reduce hyperalgesia in animal models, suggesting its potential utility in pain management therapies.
Comparative Studies
In comparison to other NK1 antagonists like Aprepitant, GR205171 exhibits similar or superior binding affinities while potentially offering distinct pharmacological benefits due to its unique structural features.
Table 2: Comparative Binding Affinities
| Compound | pK_i Value (human NK1) |
|---|---|
| GR205171 | 10.6 ± 0.22 |
| Aprepitant | ~9.4 |
| CP-99,994 | ~9.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
